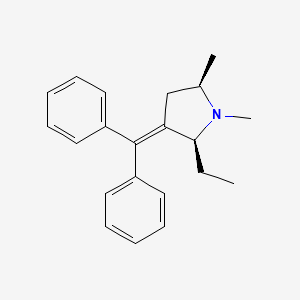
(2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenylmethylidene, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrolidine derivative with diphenylmethane under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-[(diphenylmethylidene)amino]-3-{[(2R,3R,4S,5R)-3,4,5-tris(acetyloxy)oxan-2-yl]oxy}propanoate
- Ethyl (2S,3R)-3-[(2R,4R,5R)-2-tert-butyl-4-methyl-6-oxo-1,3-dioxan-5-yl]-2-[(diphenylmethylidene)amino]-3-phenylpropanoate
- Ethyl (2S,3S)-3-[(2R,4R,5R)-2-tert-butyl-4-methyl-6-oxo-1,3-dioxan-5-yl]-2-[(diphenylmethylidene)amino]-3-phenylpropanoate
Uniqueness
(2S,5R)-3-(Diphenylmethylidene)-2-ethyl-1,5-dimethylpyrrolidine is unique due to its specific stereochemistry and the presence of both diphenylmethylidene and ethyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61809-51-6 |
|---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2S,5R)-3-benzhydrylidene-2-ethyl-1,5-dimethylpyrrolidine |
InChI |
InChI=1S/C21H25N/c1-4-20-19(15-16(2)22(20)3)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,20H,4,15H2,1-3H3/t16-,20+/m1/s1 |
InChI Key |
YNBPXXAVSWSZQD-UZLBHIALSA-N |
Isomeric SMILES |
CC[C@H]1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C[C@H](N1C)C |
Canonical SMILES |
CCC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















